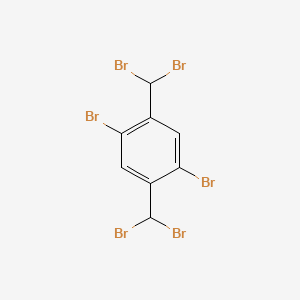

1,4-Dibromo-2,5-bis(dibromomethyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

36711-69-0 |

|---|---|

Molecular Formula |

C8H4Br6 |

Molecular Weight |

579.5 g/mol |

IUPAC Name |

1,4-dibromo-2,5-bis(dibromomethyl)benzene |

InChI |

InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,7-8H |

InChI Key |

KLEOTAJNEAAHOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(Br)Br)Br)C(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dibromo 2,5 Bis Dibromomethyl Benzene and Analogs

Radical Side-Chain Bromination Strategies

The conversion of 1,4-dibromo-2,5-dimethylbenzene (B47692) to 1,4-dibromo-2,5-bis(dibromomethyl)benzene is accomplished via a free-radical substitution reaction at the benzylic positions of the two methyl groups. libretexts.org This process, known as the Wohl-Ziegler reaction, relies on the particular reactivity of benzylic C-H bonds, which are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The reaction exclusively targets the side-chain methyl groups, leaving the aromatic ring intact. libretexts.org

Optimization of Reaction Parameters for Selective Dibromomethylation

Achieving the desired hexabrominated product requires careful control over several reaction parameters to ensure exhaustive and selective bromination of both methyl groups to dibromomethyl (-CHBr₂) groups.

The primary parameters for optimization include:

Stoichiometry: A significant molar excess of the brominating agent is essential. To replace all six benzylic hydrogens, at least six equivalents of the bromine source are theoretically required; however, in practice, a larger excess is often used to drive the reaction to completion.

Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure thermal decomposition of the radical initiator and to provide sufficient energy for the propagation of the radical chain reaction. echemi.com For instance, a similar reaction for α,α′-dibromo-p-xylene is carried out at 70°C. echemi.com

Reaction Time: Sufficient time is necessary for the sequential replacement of all benzylic hydrogens. Reaction times can be extensive, often lasting 12 hours or more to achieve high conversion to the fully substituted product. echemi.com

Initiation: The reaction requires initiation by heat, UV light, or a chemical radical initiator to generate the initial bromine radicals. youtube.comyoutube.com

The progressive bromination of the starting material can be visualized as follows:

| Compound Name | Structure | Degree of Bromination |

| 1,4-Dibromo-2,5-dimethylbenzene | (CH₃)₂C₆H₂Br₂ | Starting Material |

| 1,4-Dibromo-2-(bromomethyl)-5-methylbenzene | (CH₃)C₆H₂Br₂(CH₂Br) | Monobromination |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene (B1298649) | (CH₂Br)₂C₆H₂Br₂ | Dibromination |

| ... | ... | ... |

| This compound | (CHBr₂)₂C₆H₂Br₂ | Hexabromination (Final Product) |

Evaluation of N-Bromosuccinimide (NBS) and Initiator Systems (e.g., Benzoyl Peroxide)

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations. google.com Its primary advantage over using molecular bromine (Br₂) is that it provides a low, constant concentration of Br₂ in the reaction medium. masterorganicchemistry.comchadsprep.com This is crucial for selectivity, as high concentrations of Br₂ could lead to undesirable side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com NBS reacts with trace amounts of HBr generated during the propagation phase to produce the Br₂ needed to sustain the radical chain. manac-inc.co.jplibretexts.org

The reaction proceeds via a radical chain mechanism: manac-inc.co.jp

Initiation: A radical initiator, most commonly benzoyl peroxide (BPO), is used. libretexts.org Upon heating, BPO decomposes into phenyl radicals, which then abstract a bromine atom from an NBS molecule to generate the initial bromine radical (Br•) that starts the chain reaction.

Propagation: This phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from a benzylic position on the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgyoutube.com Second, this benzylic radical reacts with a molecule of Br₂ (formed from the reaction of HBr and NBS) to yield the brominated product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction concludes when radicals combine with each other.

The synthesis of 1,4-dibromo-2,5-bis(bromomethyl)benzene from 2,5-dibromo-p-xylene specifically utilizes this radical bromination with NBS, yielding the product in reported yields of 50-80%. rsc.org

Impact of Solvent Selection on Reaction Efficiency and Purity Profiles

The choice of solvent is critical as it can significantly influence reaction efficiency, selectivity, and the ease of product purification. The ideal solvent must be inert under radical conditions. google.com

Historically, carbon tetrachloride (CCl₄) was the standard solvent for NBS brominations due to its inertness and its ability to suspend NBS, which is only sparingly soluble. google.commanac-inc.co.jprsc.org However, due to its toxicity and environmental impact, its use has been largely discontinued. google.comresearchgate.net

A variety of alternative solvents have been investigated and are now commonly used:

| Solvent | Rationale for Use | Disadvantages |

| Acetonitrile | Often provides improved yields and reproducibility. A more environmentally acceptable alternative to chlorinated solvents. researchgate.netorganic-chemistry.org | Can be more difficult to remove than lower-boiling solvents. |

| Cyclohexane | A non-polar, inert solvent that functions similarly to CCl₄. manac-inc.co.jpreddit.com | Low polarity may limit solubility of some substrates. |

| Benzene (B151609) | A non-polar solvent that can effectively facilitate the reaction. manac-inc.co.jp | Carcinogenic and now largely replaced. |

| Supercritical CO₂ | An environmentally benign substitute for conventional organic solvents that gives high yields and minimizes side products. nih.gov | Requires specialized high-pressure equipment. |

The solvent affects purity by minimizing side reactions. An inappropriate solvent might promote competing reactions, such as bromination of the aromatic ring. google.com Following the reaction, purification is often achieved by filtration to remove the succinimide (B58015) byproduct, followed by recrystallization of the crude product from a suitable solvent, such as chloroform, to obtain single crystals of high purity. rsc.org

Electrochemical Synthesis Pathways

Electrochemical methods represent a modern, green alternative to traditional chemical reagents for benzylic bromination. researchgate.netacs.org These pathways offer high selectivity and efficiency by generating the reactive brominating species in situ through controlled anodic oxidation, thus avoiding the handling of bulk, hazardous reagents. acs.org

Two-Phase Electrolysis for Benzylic Bromination

A common electrochemical approach is two-phase electrolysis, which is performed in a divided cell containing two immiscible solvents. acs.org This setup typically involves an organic phase (containing the alkylarene substrate) and an aqueous phase (containing a bromide salt, such as HBr or NaBr, as the electrolyte).

In this system, bromide ions are oxidized at the anode in the aqueous phase to generate molecular bromine (Br₂). acs.org This electro-generated bromine then partitions into the organic layer, where it initiates the radical bromination of the benzylic positions of the substrate. This method allows for excellent control over the reaction and has been shown to provide high chemoselectivity and synthetic efficiency. acs.org

Mechanistic Considerations of Electrochemical Dibromomethylation

The mechanism for electrochemical benzylic bromination combines electrochemical generation with a classical radical chain reaction:

Electrochemical Initiation: At the anode, bromide ions (Br⁻) are oxidized to form molecular bromine (Br₂). Under certain conditions, particularly with photo-irradiation, bromine radicals (Br•) may also be formed directly. 2Br⁻ → Br₂ + 2e⁻

Radical Chain Propagation: The electrochemically generated Br₂ diffuses into the organic phase and initiates the same radical chain propagation sequence as seen in the Wohl-Ziegler reaction. The process is sustained by the continuous electrochemical production of bromine.

The key advantage of this method is the ability to precisely control the rate of bromine generation by adjusting the applied current or potential. This fine-tuning minimizes the concentration of free bromine at any given moment, which suppresses side reactions and can lead to higher yields and purities compared to conventional methods.

Control of Regioselectivity and Degree of Bromination

The synthesis of this compound from a starting material like p-xylene (B151628) necessitates a multi-step process involving two distinct types of bromination reactions: electrophilic aromatic substitution on the benzene ring and free-radical substitution at the benzylic methyl groups. masterorganicchemistry.comlibretexts.org The ability to control which of these reactions occurs, and to what extent, is paramount for achieving the desired product.

Regioselectivity:

The selective bromination of the aromatic ring versus the methyl side chains is governed by the choice of reagents and reaction conditions. chadsprep.com

Aromatic Ring Bromination (Electrophilic Substitution): To brominate the benzene ring, an electrophilic bromination reaction is employed. msu.edukhanacademy.org This typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring. libretexts.orgkhanacademy.org The directing effects of the substituents on the ring guide the position of the incoming bromine atoms. For p-xylene, the two methyl groups are ortho-, para-directing, leading to bromination at the 2 and 5 positions to form 2,5-dibromo-p-xylene.

Benzylic Position Bromination (Free-Radical Substitution): To brominate the methyl groups (benzylic positions), a free-radical halogenation mechanism is required. byjus.comlibretexts.org This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide (BPO). byjus.comresearchgate.net N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine radicals, which minimizes side reactions like electrophilic addition to the aromatic ring. chadsprep.comlibretexts.orgchemistrysteps.com The high stability of the intermediate benzylic radical, due to resonance stabilization by the adjacent benzene ring, ensures that bromination occurs selectively at the methyl groups rather than other positions. masterorganicchemistry.comchemistrysteps.com

Therefore, by first performing an electrophilic bromination on p-xylene to yield 2,5-dibromo-p-xylene, and subsequently carrying out a free-radical bromination, one can synthesize this compound with high regiochemical control.

Degree of Bromination:

The number of bromine atoms introduced at both the ring and side-chain positions is controlled primarily by the stoichiometry of the brominating agent.

To achieve dibromination on the aromatic ring of p-xylene, at least two equivalents of Br₂ must be used.

The subsequent exhaustive bromination of the two methyl groups on 2,5-dibromo-p-xylene to form the bis(dibromomethyl) derivative requires at least four equivalents of NBS. researchgate.net Starting with 2,5-dibromo-p-xylene, a fourfold bromination with NBS and BPO can be used to produce the desired this compound. researchgate.net Controlling the stoichiometry is crucial to prevent the formation of under-brominated species like 1,4-dibromo-2-(bromomethyl)-5-(dibromomethyl)benzene or over-bromination, though the latter is not possible on the methyl groups in this case.

Comparative Analysis of Synthetic Protocols: Yield, Throughput, and Atom Economy

The efficiency of synthesizing this compound and its precursors can be evaluated by comparing different protocols based on yield, throughput, and atom economy.

Yield and Throughput:

Traditional methods for benzylic bromination often employed solvents like carbon tetrachloride (CCl₄), which is now recognized as hazardous and environmentally damaging. researchgate.netrsc.org Modern protocols have focused on finding more benign and efficient alternatives.

| Protocol | Starting Material | Reagents | Solvent | Key Advantage | Reported Yield |

|---|---|---|---|---|---|

| Optimized Protocol | 2,5-Dibromo-p-xylene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | 1,2-Dichloroethane (DCE) | Reduced reaction time, elimination of hazardous solvents like CCl₄ | 54% (over two steps to dialdehyde) researchgate.net |

| Traditional Protocol | 2,5-Dibromo-p-xylene | N-Bromosuccinimide (NBS), Light/Initiator | Carbon Tetrachloride (CCl₄) | Established method | Variable |

Atom Economy:

Atom economy is a critical metric for evaluating the "greenness" of a chemical process. It measures the efficiency with which reactant atoms are incorporated into the final desired product.

The use of molecular bromine (Br₂) in substitution reactions suffers from poor atom economy. In a typical bromination, only one of the two bromine atoms from Br₂ is incorporated into the product, with the other atom forming hydrogen bromide (HBr) as a corrosive byproduct. rsc.org This results in a maximum theoretical atom economy of only 50% for the bromine atoms. rsc.org

| Brominating Agent | Reaction Type | Maximum Bromine Atom Economy | Advantages/Disadvantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | Electrophilic/Radical Substitution | 50% rsc.org | Low atom efficiency; generates corrosive HBr byproduct. rsc.org |

| N-Bromosuccinimide (NBS) | Radical Substitution | Variable (depends on reaction) | High selectivity for benzylic positions; avoids high Br₂ concentration. chadsprep.comchemistrysteps.com |

| NaBr / H₂O₂ / Light | Radical Substitution | High rsc.org | "Green" alternative; avoids molecular bromine; high atomic yield. rsc.org |

Advanced Spectroscopic and Computational Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While comprehensive experimental NMR spectra for 1,4-Dibromo-2,5-bis(dibromomethyl)benzene are not widely available in the surveyed literature, its molecular structure allows for a theoretical prediction of its ¹H and ¹³C NMR spectra. The molecule possesses a high degree of symmetry, with a C₂ axis, which simplifies the expected spectral patterns.

Proton (¹H) NMR: The symmetrical nature of the molecule would result in a simplified ¹H NMR spectrum. Two distinct proton environments are expected:

Aromatic Protons (Ar-H): The two protons attached to the benzene (B151609) ring are chemically equivalent and would appear as a single sharp singlet. The significant electron-withdrawing effect of the four bromine atoms on the ring and the two dibromomethyl groups would shift this signal downfield.

Methine Protons (-CHBr₂): The two protons of the dibromomethyl groups are also chemically equivalent and would produce a second singlet. These protons are attached to a carbon bearing two bromine atoms, leading to a substantial downfield shift.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three unique carbon environments in the molecule:

Aromatic Carbon (C-Br): The two carbon atoms on the benzene ring directly bonded to bromine atoms are equivalent.

Aromatic Carbon (C-CHBr₂): The two carbon atoms on the benzene ring bonded to the dibromomethyl groups are equivalent.

Methine Carbon (-CHBr₂): The two carbons of the dibromomethyl groups are equivalent.

| Nucleus | Predicted Signal | Environment | Expected Multiplicity |

|---|---|---|---|

| ¹H | Signal 1 | Aromatic (Ar-H) | Singlet |

| ¹H | Signal 2 | Methine (-CHBr₂) | Singlet |

| ¹³C | Signal A | Aromatic (C-Br) | - |

| ¹³C | Signal B | Aromatic (C-CHBr₂) | - |

| ¹³C | Signal C | Methine (-CHBr₂) | - |

Although no specific 2D NMR studies have been reported, these techniques would be invaluable for confirming the predicted structure.

COSY (Correlation Spectroscopy): A COSY experiment would show no correlations, as the two proton signals are singlets with no vicinal or geminal proton neighbors to couple with.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would definitively link the proton signals to their directly attached carbon atoms. It would show a correlation between the aromatic proton signal and its corresponding aromatic carbon signal, and another correlation between the methine proton signal and the methine carbon signal.

There is no information available in the literature regarding variable temperature NMR studies on this compound. Such studies could potentially investigate restricted rotation around the C-C bonds connecting the dibromomethyl groups to the benzene ring, although significant rotational barriers are not expected at typical NMR temperatures.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and isotopic pattern of this heavily brominated compound.

Precise Molecular Weight: The presence of six bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance), results in a highly characteristic isotopic pattern in the mass spectrum. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. Predicted collision cross-section data for various adducts of the molecule have been calculated. uni.lu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄Br₆ | - |

| Monoisotopic Mass | 417.7203 Da | uni.lu |

| Predicted m/z for [M+H]⁺ | 418.72758 | uni.lu |

| Predicted m/z for [M+Na]⁺ | 440.70952 | uni.lu |

Fragmentation Analysis: While experimental fragmentation data is not available, a plausible fragmentation pathway under electron ionization (EI) would involve the sequential loss of bromine atoms (Br•) or hydrogen bromide (HBr). The stability of the resulting carbocations and the aromatic ring would influence the fragmentation pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

No experimental IR or Raman spectra for this compound have been found in the surveyed literature. However, the expected characteristic vibrational modes can be predicted based on its functional groups.

C-H stretching: Aromatic C-H stretching vibrations would appear in the region of 3100-3000 cm⁻¹. The methine C-H stretch of the -CHBr₂ groups would be expected around 3000-2900 cm⁻¹.

Aromatic C=C stretching: Vibrations corresponding to the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

C-Br stretching: Strong absorptions corresponding to the C-Br bonds would be expected in the fingerprint region, typically below 700 cm⁻¹. The presence of multiple C-Br bonds (both aromatic and aliphatic) would lead to several distinct bands.

Computational Chemistry and Density Functional Theory (DFT) Studies

The molecular structure of compounds containing dibromomethyl and bromo-substituted benzene has been a subject of crystallographic and computational investigation, with a focus on intermolecular interactions. researchgate.net A study on a series of related compounds included the structural analysis of a molecule identified by the formula C₈H₄Br₆. researchgate.net These studies often employ Density Functional Theory (DFT) to complement experimental findings.

DFT calculations for this compound would typically be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the IR and Raman spectra to aid in the interpretation of experimental data.

Analyze Electronic Properties: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

Study Intermolecular Interactions: Model and quantify non-covalent interactions, such as halogen bonding (C-Br···Br), which are significant in the crystal packing of such molecules. researchgate.netresearchgate.net

Research on related brominated aromatic compounds has shown that Br···Br interactions play a crucial role in their solid-state structures. rsc.orgnih.govmdpi.comsemanticscholar.org

Geometry Optimization and Conformational Analysis

Computational chemistry provides powerful tools for determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations, typically employing Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2), are used to locate energy minima on the potential energy surface. nih.gov For this compound, a key structural feature is the rotational freedom of the two dibromomethyl (-CHBr₂) groups relative to the plane of the benzene ring.

Experimental crystallographic studies have revealed that the molecule can exist in at least two different polymorphic forms, designated as Form I and Form II. rsc.orgresearchgate.net In both forms, the molecule possesses an inversion center. researchgate.netrsc.org In polymorph I, which crystallizes in the triclinic space group P-1, the orientation of the bromomethyl group is essentially perpendicular to the aromatic ring system. rsc.org This is defined by the C2–C1–C4–Br2 torsion angle of approximately -88.1°. rsc.org

Conformational analysis through computational modeling explores the energy landscape associated with the rotation of these side chains. The results of such calculations can help explain why certain conformations are preferred in the solid state and can predict the existence of other stable conformers that might exist in solution or the gas phase. The presence of two known polymorphs highlights a complex conformational landscape where subtle differences in crystal packing can stabilize different molecular conformations. rsc.orgresearchgate.net Form I is thermodynamically stable at higher temperatures, while Form II is the more stable form at room temperature. rsc.orgresearchgate.net

Table 1: Experimental Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/c |

| Molecular Symmetry | Inversion | Inversion |

| Reference | researchgate.netrsc.org | researchgate.netrsc.org |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. liverpool.ac.uk These calculations can provide valuable information for assigning peaks in experimentally obtained spectra. The predicted chemical shifts for this compound would be heavily influenced by the strong electron-withdrawing effects of the four bromine atoms on the dibromomethyl groups and the two bromine atoms on the aromatic ring. The conformation of the -CHBr₂ groups is also a critical factor affecting the local magnetic environment of each nucleus. liverpool.ac.uk

Table 2: Representative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Notes |

| Ar-H | 7.8 - 8.0 | Aromatic protons, deshielded by adjacent bromine atoms. |

| -CHBr₂ | 6.9 - 7.2 | Methine proton, significantly deshielded by two alpha bromines. |

| Ar-C-Br | 120 - 125 | Aromatic carbon bonded to bromine. |

| Ar-C-CHBr₂ | 135 - 140 | Aromatic carbon bonded to the dibromomethyl group. |

| Ar-C-H | 130 - 133 | Aromatic carbon bonded to hydrogen. |

| -CHBr₂ | 45 - 50 | Carbon of the dibromomethyl group. |

Note: These are illustrative values. Actual predicted shifts depend on the level of theory, basis set, and solvent model used.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of infrared (IR) and Raman active modes. nih.gov These calculations are typically performed after a successful geometry optimization. nih.gov The resulting predicted spectrum can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring, C-Br stretching from both the ring and side chains, and various benzene ring deformation modes.

Table 3: Representative Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3100 - 3000 | Ar C-H Stretch |

| 1450 - 1550 | Ar C=C Stretch |

| 1200 - 1000 | Ar C-Br Stretch |

| 700 - 550 | C-Br Stretch (-CHBr₂) |

| 800 - 650 | Ar C-H Bend (out-of-plane) |

Note: These are representative frequency ranges. Calculated values are often scaled to better match experimental data.

Elucidation of Electronic Structure and Charge Distribution

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions. Quantum chemical calculations can map the distribution of electron density and identify the frontier molecular orbitals (HOMO and LUMO).

For this compound, the high degree of bromination significantly influences its electronic properties. The bromine atoms are highly electronegative, leading to a net withdrawal of electron density from the carbon skeleton. This can be quantified using population analysis methods like Natural Bond Orbital (NBO) analysis, which assigns partial charges to each atom. Such an analysis would reveal a significant positive charge on the carbons bonded to bromine and a polarization of the C-H bonds.

The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In this molecule, the HOMO would likely have significant contributions from the p-orbitals of the benzene ring and the lone pairs of the bromine atoms. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

Table 4: Illustrative Natural Bond Orbital (NBO) Partial Charges

| Atom | Expected Partial Charge (a.u.) |

| Aromatic Carbon (bonded to H) | -0.10 to -0.15 |

| Aromatic Carbon (bonded to Br) | +0.05 to +0.10 |

| Aromatic Carbon (bonded to C) | +0.10 to +0.15 |

| Dibromomethyl Carbon | +0.20 to +0.25 |

| Aromatic Bromine | -0.05 to -0.10 |

| Dibromomethyl Bromine | -0.08 to -0.12 |

| Aromatic Hydrogen | +0.15 to +0.20 |

| Methine Hydrogen | +0.18 to +0.22 |

Note: These values are illustrative, representing typical trends from NBO analysis on similar halogenated molecules.

Modeling of Intermolecular Interactions and Crystal Packing

The study of polymorphs provides direct insight into how molecules pack in the solid state and the nature of the intermolecular forces that govern this packing. rsc.org The dimorphism of this compound has been investigated through single-crystal X-ray diffraction, revealing the critical role of halogen interactions. rsc.orgresearchgate.net

In both known polymorphs, the crystal structure is dominated by layers where molecules are linked by intermolecular Br⋯Br interactions. rsc.orgresearchgate.netrsc.org These interactions, where the distance between bromine atoms of adjacent molecules is shorter than the sum of their van der Waals radii, are a type of halogen bond that acts as a key structure-directing force. nih.gov

Polymorph I (triclinic, P-1): The packing in this form involves two distinct Br1⋯Br2 contacts that connect molecules into layers. rsc.org A notable feature is the formation of Br₄ squares. rsc.org

Polymorph II (monoclinic, P2₁/c): This form also features layers linked by Br⋯Br interactions, resulting in a similar system of connected rings within the layers. rsc.orgresearchgate.netrsc.org

Computational modeling of the crystal lattice, using methods like periodic DFT or force-field based approaches, can be used to calculate the lattice energy and rationalize the relative stability of the two polymorphs. rsc.org These models can also analyze and quantify the energetic contribution of different types of intermolecular interactions, such as Br···Br, C-H···Br, and π-π stacking, confirming the dominant role of the bromine-bromine interactions in the crystal packing of this compound. rsc.orgmdpi.com

Reactivity Profiles and Mechanistic Investigations of 1,4 Dibromo 2,5 Bis Dibromomethyl Benzene

Nucleophilic Substitution Reactions at Dibromomethyl Centers

The dibromomethyl groups in 1,4-dibromo-2,5-bis(dibromomethyl)benzene are benzylic halides, which are known to be highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is attributed to the stabilization of the carbocation intermediate or the transition state by the adjacent aromatic ring.

Kinetic and Thermodynamic Studies of Substitution Pathways

Nucleophilic substitution at benzylic centers can proceed through either an SN1 or SN2 mechanism, and the preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the aromatic ring. For primary benzylic halides like the dibromomethyl groups in the title compound, the SN2 pathway is generally favored, especially with strong nucleophiles. However, the presence of two bromine atoms on the benzylic carbon can also stabilize a carbocation, making an SN1 pathway plausible under certain conditions, such as in the presence of a weak nucleophile in a polar protic solvent.

Kinetic studies on analogous benzylic bromides have shown that the rates of both SN1 and SN2 reactions are significantly faster than those of their non-benzylic counterparts. The resonance stabilization of the benzylic carbocation in an SN1 reaction lowers the activation energy for its formation. In an SN2 reaction, the p-orbitals of the benzene (B151609) ring can interact with the p-orbitals of the transition state, lowering its energy.

Table 1: General Kinetic and Thermodynamic Considerations for Nucleophilic Substitution at Benzylic Centers

| Parameter | SN1 Pathway | SN2 Pathway |

| Rate Determining Step | Formation of the benzylic carbocation | Nucleophilic attack on the benzylic carbon |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent Effects | Favored by polar, protic solvents | Favored by polar, aprotic solvents |

| Nucleophile Strength | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Thermodynamics | Generally exothermic, driven by the formation of a more stable product. | Generally exothermic, driven by the formation of a stronger bond to the nucleophile. |

Exploration of Selective Mono- and Disubstitution

A key challenge in the functionalization of this compound is achieving selective substitution. The presence of two identical dibromomethyl groups raises the possibility of obtaining either mono- or disubstituted products. Controlling the stoichiometry of the nucleophile is a primary strategy to influence the product distribution. Using one equivalent of a nucleophile under carefully controlled conditions can favor monosubstitution. However, due to the high reactivity of the benzylic positions, mixtures of starting material, monosubstituted, and disubstituted products are often obtained.

Achieving high selectivity for monosubstitution often requires the use of a large excess of the substrate relative to the nucleophile, which may not be practical. Alternatively, steric hindrance can be exploited. If the initial substitution introduces a bulky group, it may sterically hinder the approach of a second nucleophile to the remaining dibromomethyl group.

For disubstitution, an excess of the nucleophile is typically employed to drive the reaction to completion. The reaction conditions, such as temperature and reaction time, can also be adjusted to favor the formation of the disubstituted product.

Cross-Coupling Reactions Leveraging Aromatic Bromine Substituents

The two bromine atoms attached directly to the aromatic ring of this compound provide handles for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems and functional materials.

Palladium-Catalyzed Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For polyhalogenated aromatic compounds, selective coupling can often be achieved by controlling the reaction conditions. nih.govacs.org The general reactivity order for halogens in Suzuki coupling is I > Br > Cl. Since only bromine atoms are present on the aromatic ring of the title compound, selective mono- or di-coupling would depend on factors like stoichiometry and catalyst system. While specific examples for this compound are not extensively documented, protocols for similar dibrominated benzenes often utilize catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases such as K₂CO₃ or Cs₂CO₃ in solvents like toluene, DMF, or aqueous mixtures. organic-chemistry.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is a valuable tool for the synthesis of substituted alkenes. The choice of catalyst, ligand, base, and solvent can significantly influence the yield and selectivity of the reaction. Typical catalysts include Pd(OAc)₂ and PdCl₂(PPh₃)₂, with bases like triethylamine (B128534) or potassium carbonate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org This method is widely used for the synthesis of aryl alkynes. For polyhalogenated substrates, selective coupling can be a challenge, but careful control of reaction conditions can favor either mono- or di-alkynylation.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂/Phosphine Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine |

Nickel-Catalyzed and Other Transition Metal-Mediated Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering different reactivity and being more cost-effective. Nickel catalysts can be particularly effective for the coupling of aryl bromides. researchgate.netnih.gov Nickel-catalyzed reductive cross-coupling reactions, for instance, can couple two different electrophiles, such as an aryl bromide and an alkyl bromide. rsc.org

Other transition metals like copper and iron have also been employed in cross-coupling reactions, although they are less commonly used for the types of transformations typically performed with palladium and nickel on substrates like this compound.

Chemical Transformations of Dibromomethyl Groups

Beyond nucleophilic substitution, the dibromomethyl groups can undergo other chemical transformations. One of the most significant is their conversion into aldehyde functionalities. This is typically achieved through hydrolysis, often under acidic or basic conditions. For example, heating the compound in the presence of an acid like sulfuric acid or a base can lead to the formation of 2,5-dibromoterephthalaldehyde. molbase.comchemicalbook.com This transformation provides a valuable synthetic route to aromatic dialdehydes, which are important building blocks for polymers and macrocycles.

The dibromomethyl groups can also participate in radical reactions. For instance, benzylic bromination with reagents like N-bromosuccinimide (NBS) under radical initiation conditions can lead to further bromination, although in the case of a dibromomethyl group, this would lead to a tribromomethyl group. masterorganicchemistry.com

Selective Hydrolysis to Aldehyde Functionalities

The four benzylic bromine atoms in this compound are susceptible to hydrolysis, providing a direct pathway to the synthesis of 2,5-Dibromo-1,4-benzenedicarboxaldehyde. The conversion of a geminal dihalide at a primary carbon to an aldehyde is a well-established transformation in organic chemistry. wikipedia.orgquora.com

The reaction proceeds via a two-step mechanism. Initially, the gem-dibromomethyl groups undergo nucleophilic aliphatic substitution with a hydroxide (B78521) ion (from an aqueous alkali like KOH) or water. wikipedia.orgquora.com This results in the formation of an unstable gem-halohydrin intermediate, which is quickly converted to a gem-diol. quora.comyoutube.com Due to the inherent instability of having two hydroxyl groups attached to the same carbon, this intermediate readily eliminates a molecule of water to form a stable carbonyl group. quora.comyoutube.com

Studies on the solvolysis of related benzyl-gem-dibromides in water confirm that the reaction proceeds through an α-bromobenzyl carbocation intermediate, which is captured by water to yield the corresponding benzaldehyde (B42025) as the sole product. researchgate.net Given the structure of this compound, this hydrolysis occurs at both dibromomethyl positions, yielding the dialdehyde.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| This compound | Aqueous Alkali (e.g., KOH) or H₂O | Unstable gem-diol | 2,5-Dibromo-1,4-benzenedicarboxaldehyde | wikipedia.orgquora.comresearchgate.net |

Reduction Pathways to Methyl or Bromomethyl Derivatives

The benzylic bromide functional groups of this compound can be selectively reduced. The reduction of benzylic halides is a common synthetic transformation that can be achieved through various methods, including catalytic hydrogenation, metal hydrides, or dissolving metal reductions. The specific product depends on the reaction conditions and the reducing agent employed.

For instance, a complete reduction of all four benzylic bromines would yield 2,5-dibromo-p-xylene, the compound from which this compound is often synthesized via radical bromination. rsc.org Partial reduction could potentially lead to the formation of 1,4-Dibromo-2-(bromomethyl)-5-(dibromomethyl)benzene or 1,4-Dibromo-2,5-bis(bromomethyl)benzene (B1298649).

Mechanistic studies on the reduction of substituted benzyl (B1604629) bromides using reagents like tributyltin hydride show that the reaction proceeds via a radical chain mechanism. researchgate.net The rate of this reduction is influenced by the electronic nature of substituents on the benzene ring. researchgate.net Electrochemical methods have also been extensively studied for the reduction of benzyl bromides. organic-chemistry.org Another potential reaction pathway is reductive coupling, where treatment with reagents such as ferrous oxalate (B1200264) dihydrate can lead to the formation of dimerized products. rsc.org

| Starting Material | Extent of Reduction | Potential Product | General Method |

|---|---|---|---|

| This compound | Partial | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Catalytic Hydrogenation, Metal Hydrides (e.g., Tributyltin Hydride) |

| Complete | 2,5-Dibromo-p-xylene |

Formation of Aromatic Imines and Acetals

The aldehyde functionalities of 2,5-Dibromo-1,4-benzenedicarboxaldehyde, formed from the hydrolysis of this compound, serve as versatile handles for further synthetic transformations, including the formation of imines and acetals.

Aromatic Imines (Schiff Bases): The reaction of aldehydes with primary amines yields imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comyoutube.com The reaction is reversible, and control of pH is crucial; the rate is generally optimal around pH 5. libretexts.org The two aldehyde groups on 2,5-Dibromo-1,4-benzenedicarboxaldehyde can react with primary amines, including diamines, to form di-imines, which are valuable precursors for constructing macrocycles and polymers.

Aromatic Acetals: Aldehydes react with two equivalents of an alcohol under acidic catalysis to form acetals. libretexts.orgopenstax.org The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group. openstax.org In the presence of acid, the hydroxyl group of the hemiacetal is protonated and eliminated as water, generating an oxonium ion that is then attacked by a second molecule of alcohol to form the stable acetal. openstax.org To drive the equilibrium towards the acetal, the water formed during the reaction must be removed, often by a Dean-Stark apparatus. libretexts.orglibretexts.org This reaction can be used to protect the aldehyde groups or to introduce new functionalities into the molecule.

Cyclization and Annulation Reactions Leading to Fused Ring Systems

The multiple bromine atoms on this compound provide the necessary handles for intramolecular and intermolecular cyclization reactions, leading to the formation of complex, fused polycyclic aromatic systems.

While specific studies on the cyclization of this compound are not widely documented, the reactivity of its isomers and related compounds provides significant insight. Research on its ortho-isomer, 1,2-bis(dibromomethyl)benzene (B1266051), has shown that it readily undergoes annulation reactions. For example, its reaction with fumaronitrile (B1194792) in the presence of potassium iodide yields 2,3-dicyanonaphthalene, a fused polycyclic system. masterorganicchemistry.com This type of reaction, where the dibromomethyl groups act as a four-carbon synthon, demonstrates the potential of these molecules to build larger aromatic structures. Similar strategies could be envisioned for the para-isomer to construct extended, ladder-type polycyclic compounds.

Additives can play a crucial role in directing the outcome of reactions involving poly-brominated compounds. In the reaction between 1,2-bis(dibromomethyl)benzene and fumaronitrile, potassium iodide (KI) is not merely a catalyst but a stoichiometric reagent. masterorganicchemistry.com Research has shown that the reaction proceeds efficiently to completion when the amount of KI is equivalent to the molar amount of bromine atoms in the starting material. masterorganicchemistry.com In this process, iodide ions likely perform a Finkelstein-type reaction, replacing the bromides with more reactive iodides in situ. The resulting 1,2-bis(diiodomethyl)benzene intermediate is more susceptible to elimination and subsequent cyclization, leading to the naphthalene (B1677914) product in high yield (87.1%). masterorganicchemistry.com This highlights the importance of additives in modulating the reactivity of the C-Br bonds and facilitating the desired transformation.

| Reactants | Additive | Key Finding | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-bis(dibromomethyl)benzene, Fumaronitrile | Potassium Iodide (KI) | Reaction completes when KI moles = Br moles | 2,3-Dicyanonaphthalene | 87.1% | masterorganicchemistry.com |

Surface-Confined Reactions and Dehalogenative Homocoupling

The field of on-surface synthesis utilizes precursor molecules deposited on a substrate, typically a metal surface, which are then activated (often by heating) to form covalent nanostructures with atomic precision. The aryl and benzylic C-Br bonds in this compound make it a candidate for such surface-confined reactions.

Dehalogenative homocoupling is a common reaction in on-surface synthesis, where halogenated aromatic precursors are used to form carbon-carbon bonds, leading to the growth of 1D and 2D polymers. quora.com For this compound on a catalytic surface like Au(111) or Ag(111), a stepwise reaction could be anticipated. The benzylic C(sp³)-Br bonds are generally weaker than the aryl C(sp²)-Br bonds and would likely cleave at a lower temperature. This could lead to the formation of radical species at the benzylic positions, which could then couple to form polymer chains linked by ethylene (B1197577) bridges. At higher temperatures, the more stable aryl C-Br bonds could cleave, resulting in further cross-linking between these polymer chains to create a 2D covalent organic framework. This approach offers a pathway to novel, precisely structured carbon-based nanomaterials.

Investigation of Radical Intermediates in Debromination

The formation of radical intermediates is central to the on-surface dehalogenative polymerization of this compound. The process begins with the homolytic cleavage of the carbon-bromine bonds of the dibromomethyl groups, a process catalyzed by the metal surface. This initial debromination step generates a surface-bound radical.

The stability and subsequent reactivity of these radical intermediates are critical in dictating the final structure of the assembled nanostructures. The first radical is formed by the cleavage of one C-Br bond from a –CHBr₂ group. This primary radical can then undergo several potential reaction pathways:

Intermolecular Coupling: The radical can react with another radical on an adjacent molecule to form a C-C bond, which is the key step in chain propagation for polymerization.

Intramolecular Reactions: Although less common for this specific precursor, in some systems, intramolecular cyclization can occur if the radical site is sterically accessible to another part of the same molecule.

Surface Stabilization: The radical can be temporarily stabilized by the underlying metal surface, forming a transient organometallic species. This interaction with the surface plays a crucial role in orienting the molecules and mediating the subsequent coupling reactions.

The debromination process can be selective, with the benzylic bromines of the –CHBr₂ groups being more labile than the bromines attached directly to the aromatic ring. This selectivity is crucial for achieving the desired poly(p-phenylene vinylene) structure without significant side reactions involving the aryl C-Br bonds.

The following table summarizes the properties of the polymorphic forms of the precursor compound, which can influence its adsorption and self-assembly behavior on the surface prior to reaction. acs.org

| Property | Form I | Form II |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| Stability at RT | Metastable | Stable |

| Thermodynamic Transition Temp. | ~135 °C | ~135 °C |

This data, while pertaining to the bulk solid-state, provides context for the intermolecular interactions that may also play a role in the initial stages of self-assembly on a surface. acs.org

Applications and Synthetic Utility in Materials Science and Fine Chemical Synthesis

Precursor for the Synthesis of Aromatic Dialdehydes and Multifunctional Intermediates

A significant application of 1,4-Dibromo-2,5-bis(dibromomethyl)benzene lies in its role as a precursor for aromatic dialdehydes. The dibromomethyl groups are readily converted to aldehyde functionalities through hydrolysis, often under basic conditions or with the aid of reagents like silver nitrate. This transformation provides a direct route to 2,5-dibromoterephthalaldehyde, a key intermediate in the synthesis of various complex organic structures.

Research has demonstrated efficient methods for the synthesis of bis(dibromomethyl)arenes, including this compound, and their subsequent conversion to the corresponding dialdehydes with high yields, often between 90-96%. beilstein-journals.org These dialdehydes are valuable in materials chemistry for the construction of more elaborate molecular architectures. beilstein-journals.org The reactivity of the remaining bromine atoms on the aromatic ring allows for further functionalization, leading to a wide array of multifunctional intermediates. These intermediates are crucial in the development of pharmaceuticals, agrochemicals, and other specialized chemical products. biosynth.com

Table 1: Conversion of this compound to 2,5-Dibromoterephthalaldehyde

| Starting Material | Reaction | Product | Typical Yield | Reference |

|---|---|---|---|---|

| This compound | Hydrolysis | 2,5-Dibromoterephthalaldehyde | 90-96% | beilstein-journals.org |

Monomer in Polymer Chemistry

The structure of this compound makes it a suitable monomer for the synthesis of various polymers, particularly those with conjugated backbones, which are of great interest for their electronic and optical properties.

This compound can be utilized in polymerization reactions, such as the Gilch polymerization, to produce poly(p-phenylenevinylene) (PPV) derivatives. The reaction typically involves treatment with a strong base, such as potassium tert-butoxide, which promotes the elimination of HBr and subsequent polymerization. The bromine atoms on the aromatic ring can remain in the polymer backbone, offering sites for post-polymerization modification or influencing the polymer's properties.

For instance, hyperbranched PPV derivatives have been successfully synthesized via the Gilch reaction using monomers derived from similar bis(bromomethyl)benzene structures. beilstein-journals.org This approach allows for the creation of polymers with unique, three-dimensional architectures.

The tetra-functionality of this compound provides a platform for the design and development of novel polymeric architectures beyond simple linear chains. The two distinct types of bromine atoms (aromatic and benzylic) can be selectively reacted under different conditions, enabling the construction of more complex structures like hyperbranched or cross-linked polymers. The introduction of this monomer into a polymerization can lead to materials with altered solubility, thermal stability, and optoelectronic properties compared to their simpler analogues. beilstein-journals.org

Table 2: Polymerization applications of this compound

| Polymerization Type | Resulting Polymer Type | Key Features | Reference |

|---|---|---|---|

| Gilch Polymerization | Poly(p-phenylenevinylene) (PPV) derivatives | Creates conjugated polymers with potential for novel electronic and optical properties. | beilstein-journals.org |

| - | Hyperbranched or cross-linked polymers | Tetra-functionality allows for the creation of complex, three-dimensional polymer structures. | beilstein-journals.org |

Building Block for Complex Organic Synthesis

The reactivity of the benzylic and aromatic bromine atoms makes this compound a versatile building block for the construction of complex organic molecules.

In principle, this compound is an ideal candidate for the synthesis of macrocycles, including cyclophanes, through reactions that form bridges between the reactive sites. The four benzylic bromide positions can undergo nucleophilic substitution with bis-nucleophiles to form cyclic structures. For example, reaction with dithiols or diamines under high-dilution conditions could lead to the formation of novel macrocyclic hosts. While specific examples of macrocyclization reactions directly employing this compound are not extensively reported in the literature, the synthesis of cyclophanes from similar α,α'-dihaloxylenes is a well-established strategy. umn.edu The resulting macrocycles could have applications in host-guest chemistry and as components of supramolecular assemblies. The bromine atoms on the aromatic ring can also participate in intermolecular interactions, such as halogen bonding, which can influence the packing of molecules in the solid state and the formation of supramolecular structures. rsc.org

The four benzylic bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of chemical functionalities. These reactions can be used to append different groups to the benzene (B151609) core, thereby tuning the molecule's physical and chemical properties. For example, reaction with alcohols or phenols would yield ethers, while reaction with thiols would produce thioethers. The aromatic bromines can be transformed through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This dual reactivity allows for a modular approach to the synthesis of highly functionalized molecules for applications in materials science, such as the development of new liquid crystals or functional dyes.

Potential in Metal-Organic Framework (MOF) Synthesis as a Linker or Coupling Agent

While direct experimental evidence of this compound being utilized as a primary linker in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in peer-reviewed literature, its molecular architecture suggests significant potential for such applications. MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. rsc.org The properties of MOFs, including their pore size, shape, and chemical environment, are largely determined by the nature of the organic linker. nih.govrsc.org

The structure of this compound, featuring a rigid benzene core and multiple reactive bromine substituents, makes it an intriguing candidate for several roles in MOF synthesis. The two bromine atoms directly attached to the benzene ring and the four bromine atoms on the methyl groups offer multiple sites for chemical reactions.

Theoretically, the dibromomethyl groups (-CHBr₂) could be converted to coordinating groups, such as carboxylates or azoles, which are commonly used to bridge metal centers in MOF construction. This transformation would render the molecule a multidentate linker, capable of forming robust, three-dimensional frameworks. The rigidity of the benzene backbone is a desirable characteristic for creating stable porous structures. nih.gov

Furthermore, the high reactivity of the benzylic bromides on the dibromomethyl groups suggests that this compound could serve as a versatile platform for post-synthetic modification of MOFs. In this approach, a pre-assembled MOF containing reactive sites could be functionalized by grafting the dibromomethylbenzene derivative onto its framework. This would allow for the introduction of specific functionalities into the pores of the MOF, tailoring its properties for applications such as gas storage, separation, or catalysis.

The bromine atoms on the aromatic ring also provide handles for further functionalization through various cross-coupling reactions, potentially leading to the creation of complex, multifunctional linkers. This versatility makes this compound a compound of interest for the design and synthesis of novel MOF materials with tailored properties.

Emerging Applications in Advanced Materials Science and Chemical Sensing

The unique structural and reactive properties of this compound position it as a promising building block for various advanced materials beyond MOFs, with potential applications in chemical sensing and organic electronics.

The multiple bromine substituents on the molecule make it a candidate for the synthesis of novel conjugated polymers and covalent organic frameworks (COFs). Through dehalogenative coupling reactions, the dibromo- and dibromomethyl-substituted benzene core could be polymerized to form extended, two- or three-dimensional networks. The resulting materials would be expected to exhibit interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The bromine atoms can influence the electronic properties of such materials and facilitate intermolecular interactions, which are crucial for charge transport.

In the realm of chemical sensing, the reactivity of the dibromomethyl groups offers a pathway to create functional sensor materials. These reactive sites can be used to anchor specific recognition units, such as chromophores or fluorophores, onto the benzene core. The resulting molecule could then be incorporated into a sensor array. The interaction of an analyte with the recognition unit could induce a change in the electronic or optical properties of the material, providing a detectable signal. While direct applications of this compound in chemical sensing are not yet reported, the principle of using functionalized benzene derivatives for the detection of environmental pollutants has been demonstrated. nih.gov For instance, functionalized benzene derivatives have been shown to act as effective hole scavengers in photoelectrocatalytic systems, indicating their potential in electrochemical sensing applications. nih.gov

Moreover, the propensity of polybrominated aromatic compounds to participate in halogen bonding and other non-covalent interactions can be exploited for the rational design of self-assembling monolayers and other supramolecular structures on surfaces. rsc.org The defined geometry and multiple interaction sites of this compound could enable the formation of highly ordered thin films with potential applications in nanoscience and molecular electronics.

Q & A

Q. How do molecular conformations affect polymorphism?

- Methodological Answer : Torsional angles of bromomethyl groups differ between forms (−88.1° in Form I vs. −81.0° in Form II), altering packing efficiency. Use single-crystal XRD to analyze conformations and Hirshfeld surfaces to map intermolecular interactions. Compare with energy frameworks to predict stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.